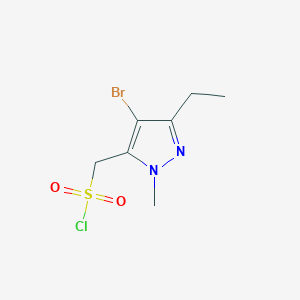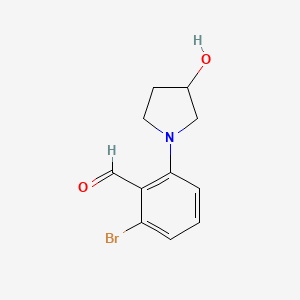
2-Bromo-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C11H12BrNO2 and a molecular weight of 270.12 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom and a hydroxypyrrolidinyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-Bromo-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves a multi-step process. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-Bromo-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Researchers explore its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The hydroxypyrrolidinyl group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom may also participate in halogen bonding, further affecting the compound’s interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Bromo-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde can be compared with similar compounds such as:
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
4-Bromo-2-(3-hydroxypyrrolidin-1-yl)benzaldehyde: The position of the bromine atom is different, which can influence its chemical properties and applications.
Properties
Molecular Formula |
C11H12BrNO2 |
|---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
2-bromo-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12BrNO2/c12-10-2-1-3-11(9(10)7-14)13-5-4-8(15)6-13/h1-3,7-8,15H,4-6H2 |
InChI Key |
KJJLPRVCHIQNCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C(=CC=C2)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


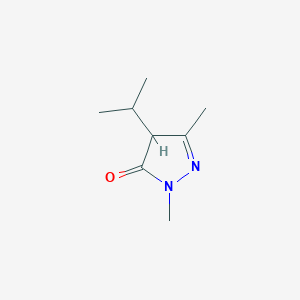

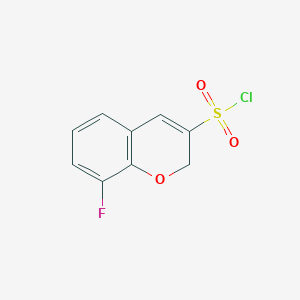
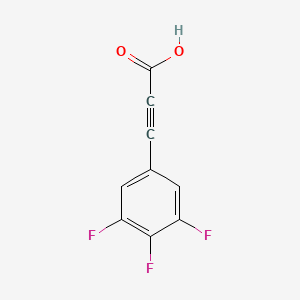

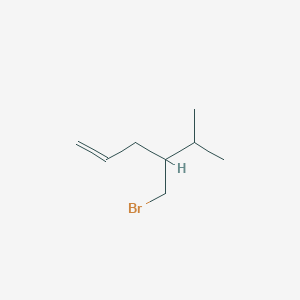


![[3-(Bromomethyl)pentan-3-yl]cyclopropane](/img/structure/B15254253.png)
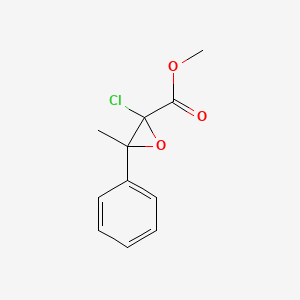
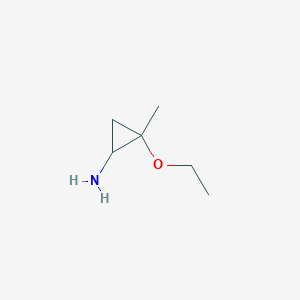
![1-[1-(Aminomethyl)cyclobutyl]-2-methoxyethan-1-one](/img/structure/B15254273.png)

